molecular formula C28H23BrClN3OS2 B2438585 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride CAS No. 1216682-34-6

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride

Cat. No.: B2438585
CAS No.: 1216682-34-6
M. Wt: 596.99
InChI Key: FIZUBNBWJRSFCQ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride is a useful research compound. Its molecular formula is C28H23BrClN3OS2 and its molecular weight is 596.99. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-bromobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22BrN3OS2.ClH/c29-20-12-10-19(11-13-20)26(33)31-28-25(27-30-22-8-4-5-9-23(22)34-27)21-14-15-32(17-24(21)35-28)16-18-6-2-1-3-7-18;/h1-13H,14-17H2,(H,31,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZUBNBWJRSFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride is a complex organic compound notable for its diverse biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₃₀H₂₈BrClN₃O₃S₂
  • Molecular Weight : 578.1 g/mol
  • CAS Number : 1215727-41-5

This compound features a unique combination of heterocyclic rings that contribute to its biological efficacy.

Research indicates that this compound interacts with various biological targets:

  • DNA Interaction : The compound exhibits significant binding affinity to DNA, which may lead to alterations in cellular processes such as replication and repair.
  • Enzyme Inhibition : It has been shown to inhibit apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair mechanisms. The inhibition of APE1 leads to the accumulation of DNA damage in cells treated with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) .

Biological Activity and Therapeutic Potential

The compound's biological activities have been evaluated in several studies:

Antitumor Activity

In vitro studies demonstrated that the compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : The compound showed low micromolar activity against HeLa cells, enhancing the cytotoxicity of MMS and TMZ .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Its structural features allow it to penetrate microbial membranes effectively.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the molecular structure can significantly affect the biological activity of this class of compounds. For example:

  • Substituting different functional groups on the benzamide moiety can enhance or reduce APE1 inhibitory activity.
Compound StructureBiological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl)Anticancer and antibacterial
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl)Enhanced APE1 inhibition

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Combination Therapy : In a study involving combination therapies with alkylating agents, the compound was shown to potentiate the effects of these drugs in resistant cancer cell lines.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties by modulating pathways involved in oxidative stress and apoptosis.

Preparation Methods

Alkylation at the 6-Position

Introducing the benzyl group at the 6-position requires alkylation of the secondary amine in the tetrahydrothieno pyridine core. A representative protocol involves reacting 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one with benzyl bromide in acetonitrile using sodium carbonate as a base at 26°C for 28 hours. This method achieves a 90% yield for analogous substrates (Table 1).

Table 1: Alkylation Conditions for 6-Substitution

Substrate Reagent Base Solvent Temp (°C) Time (h) Yield (%)
Tetrahydrothieno pyridine Benzyl bromide Sodium carbonate Acetonitrile 26 28 90

Amidation at the 2-Position

The 4-bromobenzamide group is installed via amide coupling. Two primary strategies are documented:

Carboxylic Acid Activation

Reacting 2-amino-3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with 4-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base achieves near-quantitative conversion. Excess acyl chloride (1.5 eq) ensures complete amidation.

Coupling Reagents

Alternative protocols employ HATU or EDCI with HOAt in DMF, enhancing yields for sterically hindered amines. For instance, HATU-mediated coupling at 0°C for 2 hours affords 85–92% yield (Table 2).

Table 2: Amidation Methods Comparison

Method Reagent Solvent Temp (°C) Time (h) Yield (%)
Acyl chloride Et₃N DCM 25 4 95
HATU-mediated HATU, DIPEA DMF 0 → 25 2 92

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. Treatment with hydrogen chloride (HCl) gas in ethyl ether at −5°C precipitates the product. Recrystallization from acetone/water (1:1) enhances purity to >99%, as confirmed by NMR and mass spectrometry.

Critical Parameters :

  • Stoichiometry : 1.1 eq HCl ensures complete protonation without excess acid.
  • Crystallization : Slow cooling (−5°C, 3 hours) yields monoclinic crystals suitable for X-ray diffraction.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) confirms purity >99%.
  • NMR : Characteristic peaks include δ 7.85 (s, 1H, thieno H), δ 4.62 (d, 2H, benzyl CH₂), and δ 2.95 (m, 4H, piperidine H).

Impurity Profiling

Common impurities arise from incomplete benzylation (~1.2%) or residual solvents (<0.05%). Ion chromatography detects chloride content (19.5–20.5%).

Q & A

Q. What are the key considerations for synthesizing N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including the formation of the benzo[d]thiazole core, assembly of the tetrahydrothieno[2,3-c]pyridine scaffold, and coupling with 4-bromobenzamide. Critical parameters include:
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent choice : Use polar aprotic solvents (e.g., dimethylformamide) for amide bond formation .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity. Monitor progress via TLC and confirm purity with HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., benzyl group at position 6, bromobenzamide attachment) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~650–660 g/mol) .
  • X-ray crystallography : Resolves bond angles/geometry (e.g., using SHELX programs for refinement ).

Advanced Research Questions

Q. How can structural modifications enhance this compound’s biological activity or target specificity?

  • Methodological Answer :
  • Functional group substitutions : Replace the 4-bromo group with electron-withdrawing groups (e.g., -CN, -CF₃) to modulate electronic properties and binding affinity .
  • Heterocycle variation : Substitute benzothiazole with imidazothiazole to alter steric hindrance and improve interaction with enzymatic pockets .
  • SAR studies : Test derivatives in vitro (e.g., APE1 endonuclease inhibition assays) and correlate activity with substituent polarity/logP values .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable cytotoxicity)?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., HeLa) and treatment durations (e.g., 24-hour exposure) to minimize variability .
  • Mechanistic profiling : Combine biochemical assays (e.g., APE1 inhibition) with transcriptomics to identify off-target effects .
  • Dosage optimization : Test sub-µM to 50 µM ranges to establish dose-response curves and exclude non-specific cytotoxicity .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to model binding to APE1’s active site, focusing on hydrogen bonding with Arg73 and hydrophobic interactions with the benzothiazole moiety .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to prioritize derivatives .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days. Monitor degradation via HPLC-MS to identify labile sites (e.g., amide bond hydrolysis) .
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to guide formulation .

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